molecular formula C19H21NO3S B5819557 ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate

ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate

Cat. No. B5819557
M. Wt: 343.4 g/mol
InChI Key: IRHFIPQEIJJDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is a member of the family of benzoates, which are widely used in the pharmaceutical industry as intermediates for the synthesis of various drugs.

Mechanism of Action

The mechanism of action of ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate is not fully understood. However, studies have suggested that it may exert its antitumor and anticancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. Additionally, it may modulate the immune system and enhance the activity of natural killer cells, which play a crucial role in the body's defense against cancer.
Biochemical and Physiological Effects:
Ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in tumor growth and metastasis, including matrix metalloproteinases and urokinase-type plasminogen activator. Additionally, it has been shown to modulate the expression of various cytokines and chemokines, which play a crucial role in the regulation of the immune system and inflammation.

Advantages and Limitations for Lab Experiments

Ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate has several advantages and limitations for lab experiments. One of the main advantages is its potent antitumor and anticancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, it exhibits potent anti-inflammatory and analgesic properties, suggesting its potential use in the treatment of various inflammatory diseases. However, one of the main limitations is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate. One area of research could focus on the development of new synthetic methods for the production of this compound, with the aim of improving its yield and purity. Additionally, further studies could investigate the mechanism of action of this compound, with the aim of identifying new molecular targets for cancer therapy. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans, with the aim of developing new cancer and anti-inflammatory therapies.

Synthesis Methods

The synthesis of ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate involves the reaction of 2-methylbenzyl mercaptan with ethyl 4-chloroacetoacetate in the presence of a base catalyst, followed by the reaction of the resulting intermediate with 4-aminobenzoic acid. The final product is obtained by esterification of the resulting carboxylic acid with ethanol.

Scientific Research Applications

Ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate has been extensively studied for its potential applications in medicine and pharmacology. It has been found to exhibit significant antitumor and anticancer activity, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to possess potent anti-inflammatory and analgesic properties, suggesting its potential use in the treatment of various inflammatory diseases.

properties

IUPAC Name

ethyl 4-[[2-[(2-methylphenyl)methylsulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-3-23-19(22)15-8-10-17(11-9-15)20-18(21)13-24-12-16-7-5-4-6-14(16)2/h4-11H,3,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHFIPQEIJJDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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